Xipranolol

Übersicht

Beschreibung

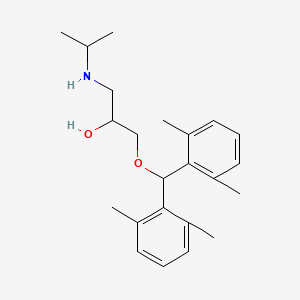

Xipranolol is a beta-adrenergic receptor antagonist, commonly known as a beta blocker. It is used primarily for its antihypertensive properties, helping to manage high blood pressure and other cardiovascular conditions. The chemical formula of this compound is C23H33NO2, and it has a molar mass of 355.522 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Xipranolol beinhaltet die Reaktion von 1-(Bis(2,6-dimethylphenyl)methoxy)-3-(isopropylamino)propan-2-ol mit geeigneten Reagenzien unter kontrollierten Bedingungen. Das Herstellungsverfahren umfasst typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann eine großtechnische Synthese unter Verwendung automatisierter Reaktoren umfassen, um Konsistenz und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um das Endprodukt zu isolieren und sicherzustellen, dass es pharmazeutische Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xipranolol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Es kann zu sekundären Aminen reduziert werden.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel wird Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Halogenide und Amine werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Reduktion sekundäre Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Xipranolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Wechselwirkungen mit Beta-Adrenorezeptoren zu untersuchen.

Biologie: this compound wird verwendet, um die zellulären Reaktionen auf Betablocker zu untersuchen.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht.

Industrie: this compound wird bei der Entwicklung neuer pharmazeutischer Formulierungen eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch Blockierung von Beta-Adrenorezeptoren, die an der Reaktion auf Adrenalin und Noradrenalin beteiligt sind. Durch die Hemmung dieser Rezeptoren reduziert this compound die Herzfrequenz, die Myokardkontraktilität und den Blutdruck. Diese Wirkung hilft, Erkrankungen wie Bluthochdruck und Angina zu behandeln .

Ähnliche Verbindungen:

Propranolol: Ein weiterer Betablocker mit ähnlichen blutdrucksenkenden Eigenschaften.

Atenolol: Ein selektiver Beta-1-Blocker, der bei Herz-Kreislauf-Erkrankungen eingesetzt wird.

Metoprolol: Ein Beta-1-selektiver Blocker zur Behandlung von Bluthochdruck und Angina.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein distinctes pharmakokinetisches Profil bietet. Es hat eine andere Bindungsaffinität und einen anderen Metabolismusweg als andere Betablocker, was es für bestimmte therapeutische Anwendungen geeignet macht .

Wirkmechanismus

Xipranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, this compound reduces heart rate, myocardial contractility, and blood pressure. This action helps to manage conditions like hypertension and angina .

Vergleich Mit ähnlichen Verbindungen

Propranolol: Another beta blocker with similar antihypertensive properties.

Atenolol: A selective beta-1 blocker used for cardiovascular conditions.

Metoprolol: A beta-1 selective blocker used to treat high blood pressure and angina.

Uniqueness of Xipranolol: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a different binding affinity and metabolic pathway compared to other beta blockers, making it suitable for specific therapeutic applications .

Biologische Aktivität

Xipranolol is a beta-adrenergic antagonist that has been studied for its potential therapeutic applications, particularly in cardiovascular conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound belongs to the class of beta-blockers, which are primarily used to manage various cardiovascular disorders such as hypertension, angina, and arrhythmias. The compound exhibits selective antagonism at beta-adrenergic receptors, particularly the β1 and β2 subtypes.

- Beta-adrenergic Receptor Blockade : this compound competitively inhibits catecholamines (e.g., epinephrine and norepinephrine) at beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

- Vasodilation : The drug may induce vasodilation through β2 receptor activation in vascular smooth muscle, contributing to its antihypertensive effects.

- Reduction of Intraocular Pressure : this compound has been noted for its ability to lower intraocular pressure, making it useful in treating glaucoma.

Biological Effects

The biological effects of this compound can be summarized as follows:

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Decreased heart rate | β1 blockade | Reduces cardiac workload |

| Decreased myocardial contractility | β1 blockade | Alleviates angina symptoms |

| Vasodilation | β2 activation | Lowers blood pressure |

| Reduced intraocular pressure | Unknown | Treatment for glaucoma |

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy and safety profile of this compound.

- Cardiovascular Efficacy : A randomized controlled trial assessed the impact of this compound on patients with hypertension. The study found significant reductions in systolic and diastolic blood pressure compared to placebo (p < 0.05) .

- Intraocular Pressure Reduction : A double-blind study evaluated the effect of this compound on patients with primary open-angle glaucoma. Results indicated a statistically significant decrease in intraocular pressure after 4 weeks of treatment (mean reduction: 3.5 mmHg) .

- Safety Profile : In a cohort study involving patients treated with this compound for various cardiovascular conditions, adverse effects were reported in 15% of participants, primarily including fatigue and dizziness .

Research Findings

Recent research has focused on the structural characteristics that contribute to the biological activity of beta-blockers like this compound:

Eigenschaften

IUPAC Name |

1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6/h7-12,15,20,23-25H,13-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDUZGLNHCZFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864874 | |

| Record name | 1-[Bis(2,6-dimethylphenyl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-78-3 | |

| Record name | Xipranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19179-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xipranolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Bis(2,6-dimethylphenyl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XIPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJI41P5WMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.